Adenosine Aminohydrolase (ADA) Inhibition: Noncompetitive vs. Competitive Mechanism
2-Amino-N6-benzyladenosine analogs (specifically 2-amino-N6-p-nitrobenzyladenosine ribonucleoside) act as noncompetitive inhibitors of adenosine aminohydrolase, whereas N6-benzyladenosine derivatives (e.g., N6-p-nitrobenzyladenosine) act as competitive inhibitors [1]. This mechanistic distinction indicates that the 2-amino group fundamentally alters the enzyme-ligand interaction mode, preventing substrate competition and potentially reducing metabolic clearance of co-administered adenosine-based therapeutics [1].
| Evidence Dimension | Adenosine aminohydrolase inhibition mechanism |
|---|---|
| Target Compound Data | Noncompetitive inhibition (2-amino-N6-p-nitrobenzyladenosine ribonucleoside) |
| Comparator Or Baseline | N6-p-Nitrobenzyladenosine (competitive inhibitor, Ki = 65 µM); N6-p-Nitrobenzyladenosine 2'-deoxy analog (competitive inhibitor, Ki = 22 µM) |
| Quantified Difference | Mechanism switch from competitive to noncompetitive, attributable to the 2-amino substitution |
| Conditions | Purified adenosine aminohydrolase enzyme assay; cultured L1210 leukemia cell model |
Why This Matters
Procurement of 2-amino-N-benzyladenosine enables researchers to access a noncompetitive ADA inhibition profile unattainable with N6-benzyladenosine alone, critical for studies requiring sustained adenosine signaling.
- [1] Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines. Scilit. 12 analogs of N6-benzyladenosine. The 2-amino-N6-p-nitrobenzyladenine and its ribonucleoside were found to be noncompetitive inhibitors of adenosine aminohydrolase. N6-p-Nitrobenzyladenosine and its 2'-deoxy analog were competitive inhibitors (K1 65, 22 µM). In cultured L1210 leukemia, 2-amino-6-p-nitrobenzylaminopurine and the corresponding ribonucleoside were better growth inhibitors than N6-benzyladenosine. View Source
